(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone
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Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone is a complex organic compound that features a benzodioxin ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone typically involves the use of palladium-catalyzed asymmetric intramolecular aryl C-O bond formation. This method employs a chiral spirodiphosphine monoxide ligand with a 1,1′-spirobiindane backbone, which facilitates the desymmetrization of 2-(2-halophenoxy)propane-1,3-diols . The reaction conditions often include the use of a palladium catalyst, a suitable base, and an appropriate solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit oxidative stress-mediated cell apoptosis by modulating the Wnt/β-catenin pathway and attenuating activated caspase signaling . This compound’s unique structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene-N-phenylhydrazinecarbothioamide
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
What sets (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone apart from similar compounds is its combination of the benzodioxin and pyrrolidine rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(3-hydroxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-9-5-6-14(7-9)13(16)12-8-17-10-3-1-2-4-11(10)18-12/h1-4,9,12,15H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGLSUFGUMIMAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2COC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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